molecular formula C16H19N3O B4286031 N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4286031
M. Wt: 269.34 g/mol
InChI Key: RZKOWEZKHSVKKN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as DPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is believed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of various enzymes involved in cell cycle progression, such as cyclin-dependent kinases. In materials science, the luminescence and conductivity properties of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials are thought to arise from the electronic structure of the N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea molecule.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea. In cancer cells, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to induce DNA damage and inhibit DNA repair mechanisms. Additionally, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In materials science, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials have been shown to exhibit unique electronic and optical properties, such as fluorescence and phosphorescence.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments, such as its ease of synthesis and versatility as a building block for the preparation of various functionalized compounds. However, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea also has some limitations, such as its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea. In medicinal chemistry, further investigation of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea's anticancer and antitumor properties may lead to the development of novel cancer therapies. In materials science, the development of new N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials with unique properties may have applications in fields such as optoelectronics and sensing. Additionally, the synthesis of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives with improved solubility and reduced toxicity may expand its applications in various fields.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a promising building block for the preparation of novel materials and compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been investigated for its anticancer and antitumor properties. Studies have shown that N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In materials science, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic synthesis, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been employed as a versatile reagent for the preparation of various functionalized compounds.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-6-4-8-15(12(11)2)19-16(20)18-13(3)14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKOWEZKHSVKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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